N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide: is a chemical compound with the molecular formula C12H6Cl5NO2S2 and a molecular weight of 437.58 g/mol This compound is characterized by the presence of a pentachlorophenyl group attached to a sulfanylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide typically involves the reaction of pentachlorothiophenol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine: The compound’s potential as an enzyme inhibitor also extends to medicinal chemistry, where it is investigated for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
- N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
- 4-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
- 4-chloro-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
Comparison: N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide is unique due to the presence of multiple chlorine atoms on the phenyl ring, which significantly affects its chemical reactivity and biological activityThe presence of chlorine atoms can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .
Biological Activity
N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide is a chlorinated compound that has garnered attention due to its potential biological activities and environmental persistence. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C12H5Cl5N1O2S1
- Molecular Weight : 393.5 g/mol
- Structure : The compound consists of a sulfonamide group attached to a pentachlorophenyl moiety, which contributes to its unique chemical properties.
The biological activity of this compound primarily involves its interaction with various cellular targets:
- Protein Kinase B (Akt) : The compound has been shown to modulate the Akt signaling pathway, which plays a crucial role in cell survival and metabolism.
- Forkhead Box Protein O3a (FoxO3a) : It affects the phosphorylation status of FoxO3a, influencing gene expression related to apoptosis and cell cycle regulation.
- Sodium/Iodide Symporter (NIS) : The compound reduces the expression of NIS, which is critical for thyroid hormone synthesis.
These interactions lead to significant biological effects including increased apoptosis and altered hormone synthesis.
Pharmacokinetics
This compound exhibits high environmental persistence and bioaccumulation potential due to its chlorinated structure. Key pharmacokinetic properties include:
- Absorption : Rapid absorption in biological systems.
- Distribution : Extensive distribution in fatty tissues due to lipophilicity.
- Metabolism : Metabolized primarily in the liver with potential formation of reactive metabolites.
- Excretion : Excreted mainly through urine and feces.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Biological Activity | Effect | Reference |
---|---|---|
Apoptosis Induction | Increased cell death | |
Hormonal Disruption | Altered thyroid hormone levels | |
Cytotoxicity | Decreased cell viability | |
Signal Transduction Modulation | Changes in Akt/FoxO3a pathway |
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Toxicological Studies : Research indicates that exposure to this compound results in significant cytotoxic effects on human cell lines. In vitro studies demonstrated a dose-dependent increase in apoptosis markers following treatment with varying concentrations of the compound.
- Environmental Impact Assessments : Field studies have shown that this compound accumulates in aquatic organisms, leading to disruptions in endocrine function. These findings highlight the ecological risks associated with chlorinated compounds.
- Pharmacological Research : Investigations into the therapeutic potential of this sulfonamide have revealed its ability to inhibit tumor growth in specific cancer models by targeting key signaling pathways involved in cell proliferation.
Properties
CAS No. |
60199-40-8 |
---|---|
Molecular Formula |
C12H6Cl5NO2S2 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentachlorophenyl)sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C12H6Cl5NO2S2/c13-7-8(14)10(16)12(11(17)9(7)15)21-18-22(19,20)6-4-2-1-3-5-6/h1-5,18H |
InChI Key |
AKQNJXOVPJULNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.